(2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane
Description
Properties
IUPAC Name |
1-chloro-3-fluoro-2-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2S/c14-12-5-2-6-13(16)11(12)8-17-10-4-1-3-9(15)7-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWJHTATCHOGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=C(C=CC=C2Cl)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alkoxides, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thiols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of sulfane compounds, including (2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane, is in the development of anticancer agents. Research indicates that related styryl sulfone compounds exhibit selective inhibition of tumor cell proliferation and induce apoptosis while sparing normal cells. For instance, studies have shown that specific derivatives can block the phosphorylating capacity of ERK-2, which is crucial for cancer cell survival and proliferation .
Mechanism of Action
The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with cell growth and apoptosis. For example, certain sulfone derivatives enhance the ability of JNK to phosphorylate c-Jun protein, suggesting a role in activating genes responsible for inhibiting cell growth .
Agricultural Applications
Herbicidal Properties
The compound has been investigated for its herbicidal properties, particularly in controlling weed populations in agricultural settings. A patent describes a novel crystal form of a related compound that exhibits significant weed control efficacy . The application method involves treating the soil before or after planting crops with an effective amount of the compound, demonstrating its utility in sustainable agriculture practices.
Pest Control
In addition to herbicidal activity, sulfane compounds have shown promise in pest control formulations. Their unique chemical structure allows them to interact effectively with biological systems, potentially leading to the development of new pest management strategies that are less harmful to non-target organisms.
Materials Science
Fluorinated Building Blocks
In materials science, this compound can serve as a fluorinated building block in the synthesis of advanced materials. The introduction of fluorine into organic molecules often results in enhanced chemical stability and altered physical properties, making these compounds valuable in developing new polymers and coatings .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor cell proliferation |
| Agricultural Science | Herbicides | Effective weed control; reduces crop competition |
| Agricultural Science | Pest control | Targets specific pests with minimal impact on non-target species |
| Materials Science | Fluorinated building blocks | Enhances stability and alters physical properties |
Case Studies
- Anticancer Research : A study evaluated various sulfone derivatives for their cytotoxic effects on different cancer cell lines (MCF-7, LnCaP). Results indicated that compounds similar to this compound significantly reduced cell viability at concentrations as low as 2.5 µM .
- Agricultural Trials : Field trials demonstrated that applying a related compound at specific growth stages effectively controlled weed populations without adversely affecting crop yields. This highlights the potential for integrating such compounds into existing agricultural practices .
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between "(2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane" and its analogs:
Key Findings:
Substituent Position and Reactivity: The 3-fluorophenyl group in the target compound provides a meta-substitution pattern, which may favor electrophilic substitution at specific ring positions compared to the 4-chlorophenyl analog . Chlorine’s larger atomic radius (vs. The 3,5-difluorophenyl analog introduces two electron-withdrawing groups, likely enhancing resistance to oxidation but reducing solubility in nonpolar solvents due to increased polarity.
Molecular Weight and Physical Properties :
- The target compound’s lower molecular weight (~270.52 g/mol) compared to its analogs (~287–289 g/mol) suggests differences in boiling/melting points and lipophilicity. These properties are critical in pharmaceutical applications, where lower molecular weight often correlates with improved bioavailability.
The target compound’s stability under long-term storage remains unstudied but could be inferred from its analogs’ handling requirements (e.g., inert atmosphere).
Biological Implications: Fluorine’s role in enhancing metabolic stability and membrane permeability is well-established.
Biological Activity
(2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C13H10ClF2S
- Molecular Weight : 273.73 g/mol
The presence of chlorine and fluorine atoms in the structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfur atom plays a crucial role in mediating these interactions, acting as a reactive center that can form covalent bonds with nucleophilic sites on proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which is involved in melanin production. Studies indicate that the incorporation of fluorine atoms enhances binding affinity and inhibitory potency against this enzyme .
- Receptor Interaction : It may also interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
In Vitro Studies
Recent studies have demonstrated the compound's inhibitory effects on tyrosinase with IC50 values ranging from 2.96 to 10.65 μM, indicating significant potency compared to standard inhibitors like kojic acid .
In Vivo Studies
In animal models, the compound has been evaluated for its effects on pain modulation and neuroprotection. Preliminary results suggest that it may reduce pain responses in models of inflammatory pain, though further studies are needed to confirm these findings .
Case Studies
-
Tyrosinase Inhibition :
- A study focused on the design of new inhibitors based on the 3-chloro-4-fluorophenyl motif revealed that modifications increased inhibitory activity against tyrosinase significantly when compared to unmodified compounds .
- The presence of both chlorinated and fluorinated aromatic rings was crucial for enhancing interactions with the enzyme's active site.
- Neuroprotective Effects :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Chloro-6-fluorobenzyl)(3-fluorophenyl)sulfane, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a related intermediate, 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione, was prepared by reacting imidazolidine-2,4-dione with 2-chloro-6-fluorobenzyl chloride under basic conditions . Lawesson’s reagent can then introduce sulfur into the structure, as shown in a protocol where oxygen atoms are replaced with sulfur, confirmed via mass spectrometry (e.g., m/z shift from 243.035 to 259.013) . Characterization typically involves H NMR, mass spectrometry, and elemental analysis.
Q. How can sulfane sulfur-containing compounds like this be quantified in biological matrices?
- Methodological Answer : Traditional methods include cyanolysis (measuring thiocyanate formation via UV absorbance at 460 nm) or reduction with DTT to release HS, followed by chromatography or monobromobimane trapping . Advanced isotope dilution mass spectrometry (IDMS) is also used, where triphenylphosphine derivatives selectively react with sulfane sulfurs, enabling precise quantification in tissues (e.g., liver: 57.0 nmol/g, kidney: 150.9 nmol/g) . Fluorescent probes like SSP2 allow non-destructive detection in living cells via sulfane sulfur-mediated cyclization .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ), high-resolution mass spectrometry (HRMS), and NMR spectroscopy are standard. For example, H NMR chemical shifts (e.g., δ 7.33–7.17 ppm for aromatic protons) and coupling constants (e.g., J = 8.3 Hz) confirm substitution patterns . Polarimetry and HPLC purity assessments (>95%) are also recommended.
Advanced Research Questions
Q. How does the sulfane sulfur moiety in this compound influence its reactivity under varying pH and redox conditions?
- Methodological Answer : Sulfane sulfur (S) is redox-active. Stability studies should involve incubating the compound in buffers (pH 4–10) with/without reductants (e.g., glutathione) or oxidants (e.g., HO). Monitor degradation via LC-MS or fluorescent probes (e.g., SSP2) . For instance, sulfane sulfurs react with thiols to form persulfides, which can be quantified using IDMS .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., variable enzyme inhibition results)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., DTT interfering with sulfane sulfur detection). Validate using orthogonal methods:
- Compare cyanolysis (total sulfane sulfur) vs. SSP2 (specific pools) .
- Control for thiol-containing buffers (e.g., use tris-HCl instead of PBS).
- Replicate assays across cell lines/tissue homogenates (see Table 2 in for tissue-specific baseline levels).
Q. How can computational modeling predict interactions between this compound and sulfur-responsive proteins (e.g., MarR family regulators)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model sulfane sulfur’s interaction with cysteine residues in MarR proteins. For example, sulfane sulfur forms persulfide bonds with Cys30 in E. coli OhrR, altering DNA-binding affinity . Validate predictions via site-directed mutagenesis (Cys→Ser) and electrophoretic mobility shift assays (EMSAs).
Q. What challenges arise in crystallizing sulfane sulfur-containing compounds, and how are they addressed?
- Methodological Answer : Sulfane sulfur’s lability complicates crystallization. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
